methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide” is a chemical compound with diverse applications in scientific research, ranging from medicinal chemistry to material science. It’s a derivative of 1,4-benzothiazine carboxylates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of 1,4-benzothiazine carboxylates were synthesized by cyclocondensing β-keto esters with 2-aminobenzenethiols . In another study, a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were designed as PI3Kδ inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzothiazine ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . The compound also contains a carboxylate group and a fluoro group.
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to its structure. For instance, in one study, a series of novel 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxide derivatives were synthesized and investigated for their in vitro antibacterial and hemolytic activity .
Scientific Research Applications
Synthesis and Characterization
- A study detailed the structures of related compounds, highlighting the significance of intramolecular hydrogen bonds and the adoption of half-chair conformations by the heterocyclic thiazine rings, which are crucial for understanding the chemical behavior and potential applications of these compounds (Siddiqui et al., 2008).
- Another research focused on the facile synthesis of novel biologically active derivatives, starting from ultrasonic mediated N-alkylation of sodium saccharin, demonstrating the potential for antibacterial and antioxidant applications (Zia-ur-Rehman et al., 2009).
- The generation of derivatives incorporating the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold has been reported, showing the versatility of these compounds for further chemical modifications and potential applications (Xiao et al., 2013).
Biological Activity and Applications
- Synthesis and evaluation of new series of benzothiazine dioxides for their monoamine oxidase inhibition activities were carried out, offering insights into their potential therapeutic uses. Molecular docking and dynamic simulations were used to understand their interactions and dynamic stability, indicating the compounds' selectivity and potential as inhibitors (Ahmad et al., 2018).
- Research on the synthesis, crystal structure, and biological activity of polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate revealed significant analgesic and anti-inflammatory properties, surpassing some commercial drugs in efficacy. This study emphasizes the importance of molecular and crystal structures in determining the biological activities of these compounds (Ukrainets et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 2h-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives, have been reported to inhibit pi3kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various types of interactions, such as pi–pi t-shaped interactions, pi-sigma interactions, and pi-alkyl interactions .
Biochemical Pathways
If we consider the potential inhibition of pi3kδ, this could impact several downstream signaling pathways, including the akt signaling pathway, which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Result of Action
Based on the potential inhibition of pi3kδ, it could be hypothesized that this compound might influence cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-9-13(19)5-7-15(16)20/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGPOGYRNTZIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.